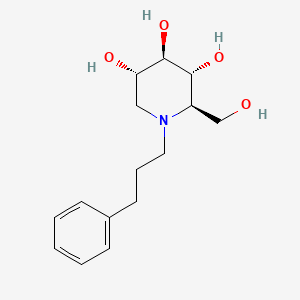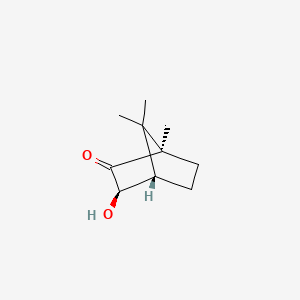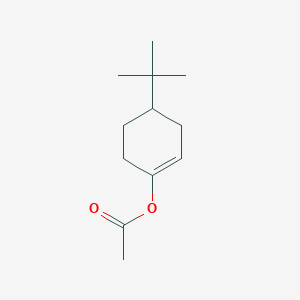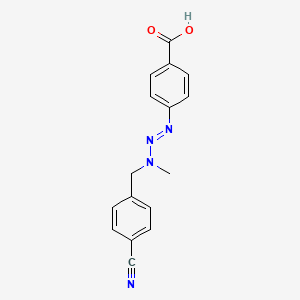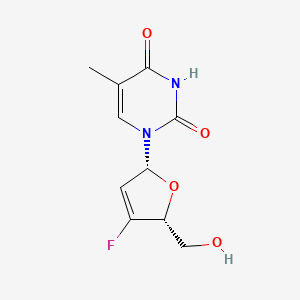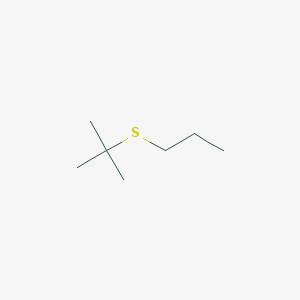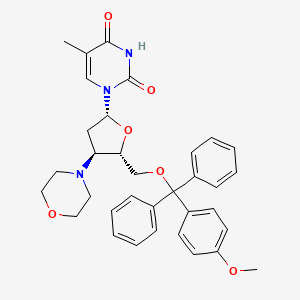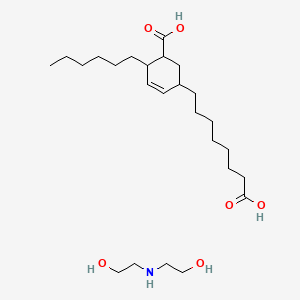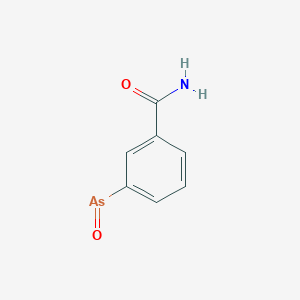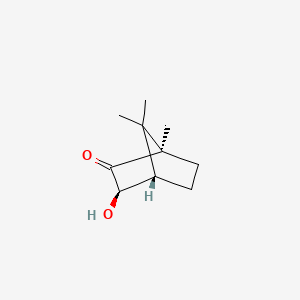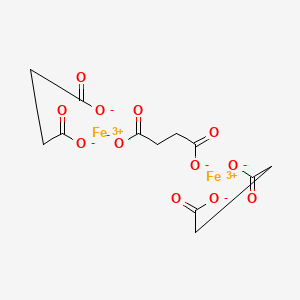
Ferric succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric succinate, also known as iron(III) succinate, is a chemical compound composed of iron and succinic acid. It is commonly used as an iron supplement to treat iron deficiency anemia. The compound is known for its ability to provide the necessary iron for the production of hemoglobin, which is essential for transporting oxygen in the blood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferric succinate can be synthesized through the reaction of ferric chloride with succinic acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding succinic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors where ferric chloride and succinic acid are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound is then purified and processed into various forms, such as tablets or capsules, for medical use.
Analyse Des Réactions Chimiques
Types of Reactions
Ferric succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ferric oxide and other by-products.
Reduction: The compound can be reduced to ferrous succinate under certain conditions.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often conducted in basic or neutral conditions.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or citrate can be used in substitution reactions. These reactions are usually performed in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Ferric oxide and water.
Reduction: Ferrous succinate and water.
Substitution: Complexes with new ligands, such as ferric EDTA or ferric citrate.
Applications De Recherche Scientifique
Ferric succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Used as an iron supplement to treat iron deficiency anemia. It is also being investigated for its potential use in treating other conditions related to iron deficiency.
Industry: Employed in the production of iron-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
Ferric succinate exerts its effects by providing iron, which is essential for the production of hemoglobin. The iron from this compound is absorbed in the gastrointestinal tract and transported to the bone marrow, where it is incorporated into hemoglobin. This process involves several molecular targets and pathways, including the transferrin receptor, which facilitates the uptake of iron into cells, and the heme biosynthesis pathway, which is responsible for the production of hemoglobin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrous succinate
- Ferric citrate
- Ferric sulfate
- Ferrous fumarate
Comparison
Ferric succinate is unique in its ability to provide a stable source of iron with relatively low gastrointestinal side effects compared to other iron supplements. Unlike ferrous succinate, which is in the +2 oxidation state, this compound is in the +3 oxidation state, making it more stable in certain conditions. Ferric citrate and ferric sulfate are also used as iron supplements, but they may have different absorption rates and side effect profiles. This compound is often preferred for its balance of efficacy and tolerability.
Propriétés
Numéro CAS |
43212-87-9 |
|---|---|
Formule moléculaire |
C12H12Fe2O12 |
Poids moléculaire |
459.91 g/mol |
Nom IUPAC |
butanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
Clé InChI |
CHYQSXLXQCXPAA-UHFFFAOYSA-H |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


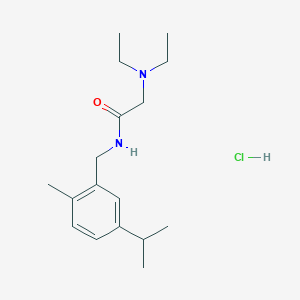
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
